1-Ethyl 5-methyl 2-benzyl-2-cyanopentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl 5-methyl 2-benzyl-2-cyanopentanedioate is an organic compound with a complex structure that includes multiple functional groups
Vorbereitungsmethoden
The synthesis of 1-Ethyl 5-methyl 2-benzyl-2-cyanopentanedioate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, benzyl bromide, and malononitrile.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to facilitate the desired transformations.
Industrial Production: Industrial production methods may involve large-scale reactions in reactors with precise temperature and pressure control to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Ethyl 5-methyl 2-benzyl-2-cyanopentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions: Typical reagents include acids, bases, and catalysts, and the reactions are often carried out under reflux or at room temperature.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but may include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1-Ethyl 5-methyl 2-benzyl-2-cyanopentanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent or as a building block for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-Ethyl 5-methyl 2-benzyl-2-cyanopentanedioate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The pathways affected by the compound can include metabolic pathways, signaling cascades, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl 5-methyl 2-benzyl-2-cyanopentanedioate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures may include other cyanopentanedioates or benzyl-substituted derivatives.
Uniqueness: The specific combination of functional groups and the overall structure of this compound may confer unique properties, such as reactivity or biological activity, that distinguish it from related compounds.
Eigenschaften
CAS-Nummer |
919536-06-4 |
---|---|
Molekularformel |
C16H19NO4 |
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
1-O-ethyl 5-O-methyl 2-benzyl-2-cyanopentanedioate |
InChI |
InChI=1S/C16H19NO4/c1-3-21-15(19)16(12-17,10-9-14(18)20-2)11-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3 |
InChI-Schlüssel |
VEZHAPXNTKNIMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCC(=O)OC)(CC1=CC=CC=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.